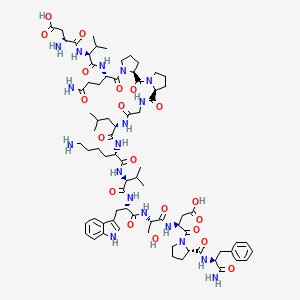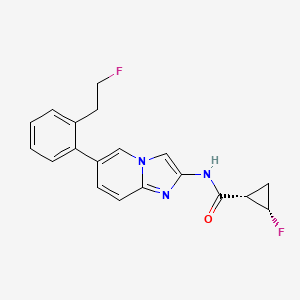
c-ABL-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-ABL-IN-5 is a selective inhibitor of the c-Abl tyrosine kinase, which exhibits neuroprotective properties and has favorable characteristics such as blood-brain barrier permeability, metabolic stability, and pharmacokinetic profiles . This compound is particularly significant in research related to neurodegenerative conditions like Parkinson’s disease .
Preparation Methods
The synthetic routes and reaction conditions for c-ABL-IN-5 are not extensively detailed in the available literature. it is known that the compound can be labeled with [18F] to serve as a tracer in positron emission tomography (PET) scans
Chemical Reactions Analysis
C-ABL-IN-5, like other c-Abl inhibitors, undergoes various chemical reactions. These include:
Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution Reactions: These reactions often involve nucleophilic or electrophilic substitution, with reagents such as halides or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield oxidized derivatives, while substitution could result in various substituted analogs.
Scientific Research Applications
C-ABL-IN-5 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases.
Industry: While its industrial applications are limited, this compound’s role in research makes it valuable for developing new therapeutic strategies.
Mechanism of Action
C-ABL-IN-5 exerts its effects by inhibiting the c-Abl tyrosine kinase. This kinase is involved in various cellular processes, including the regulation of the cell cycle, apoptosis, and response to DNA damage . The inhibition of c-Abl by this compound leads to the modulation of these processes, thereby exerting neuroprotective effects and potentially modifying disease progression in conditions like Parkinson’s disease .
Comparison with Similar Compounds
C-ABL-IN-5 can be compared with other c-Abl inhibitors such as:
Imatinib: A multi-targeted receptor tyrosine kinase inhibitor with antitumor activity.
Dasatinib: An ATP-competitive tyrosine kinase inhibitor used in the treatment of leukemia and lymphoma.
GNF-5: A non-ATP competitive inhibitor of Bcr-Abl with improved pharmacokinetic properties.
Nilotinib: A Bcr-Abl tyrosine kinase inhibitor with oral activity, used for treating chronic myelogenous leukemia.
This compound is unique due to its neuroprotective properties and favorable characteristics such as blood-brain barrier permeability and metabolic stability .
Properties
Molecular Formula |
C19H17F2N3O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(1S,2S)-2-fluoro-N-[6-[2-(2-fluoroethyl)phenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H17F2N3O/c20-8-7-12-3-1-2-4-14(12)13-5-6-18-22-17(11-24(18)10-13)23-19(25)15-9-16(15)21/h1-6,10-11,15-16H,7-9H2,(H,23,25)/t15-,16+/m1/s1 |
InChI Key |
IAGWAZKHJMFJDT-CVEARBPZSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1F)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=CC=C4CCF |
Canonical SMILES |
C1C(C1F)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=CC=C4CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


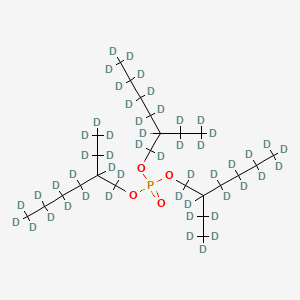

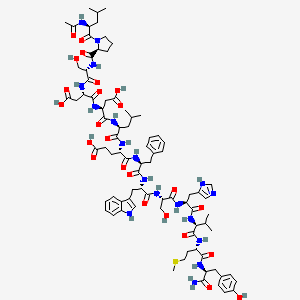
![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)

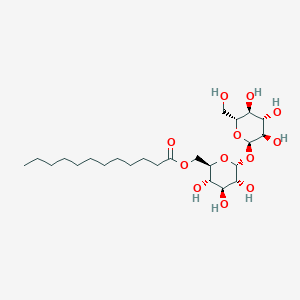
![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)
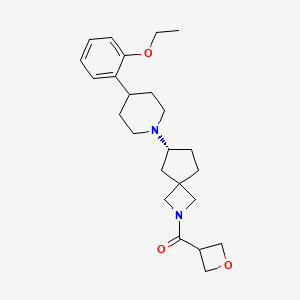
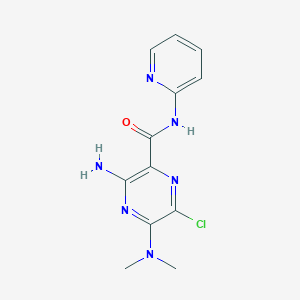

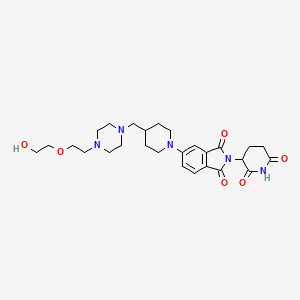
![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
